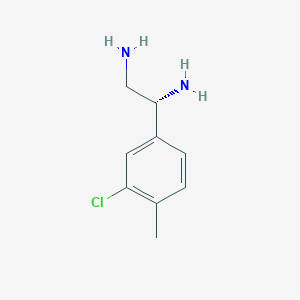
2,3-Dibromo-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-2-methylpropanenitrile is an organic compound with the molecular formula C₃H₃Br₂N It is a nitrile derivative characterized by the presence of two bromine atoms and a nitrile group attached to a methylpropane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dibromo-2-methylpropanenitrile can be synthesized through the bromination of 2-methylpropanenitrile. The reaction typically involves the addition of bromine to the double bond of 2-methylpropanenitrile under controlled conditions. The reaction is carried out in an inert solvent such as chloroform or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale bromination reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The nitrile group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Potassium tert-Butoxide: Used in substitution reactions to replace bromine atoms with tert-butyl groups.
Sodium Hydride: Employed in elimination reactions to form alkenes.
Hydrogen Cyanide: Utilized in addition reactions with the nitrile group.
Major Products Formed
Substituted Derivatives: Formed by replacing bromine atoms with other functional groups.
Alkenes and Alkynes: Produced through elimination reactions.
Hydroxynitriles: Resulting from addition reactions with the nitrile group.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-2-methylpropanenitrile has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitrile functionalities into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and polymers.
Wirkmechanismus
The mechanism of action of 2,3-dibromo-2-methylpropanenitrile involves its interaction with nucleophiles and electrophiles. The bromine atoms and the nitrile group are key reactive sites that participate in various chemical reactions. The compound can act as an electrophile in substitution and addition reactions, where it accepts electrons from nucleophiles. Additionally, the nitrile group can undergo nucleophilic addition, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-2-methylpropane: Similar in structure but lacks the nitrile group.
2,3-Dibromo-2-methylpropanamide: Contains an amide group instead of a nitrile group.
2,3-Dibromo-2-methylpropanoic Acid: Features a carboxylic acid group in place of the nitrile group.
Uniqueness
2,3-Dibromo-2-methylpropanenitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking these functional groups.
Eigenschaften
Molekularformel |
C4H5Br2N |
|---|---|
Molekulargewicht |
226.90 g/mol |
IUPAC-Name |
2,3-dibromo-2-methylpropanenitrile |
InChI |
InChI=1S/C4H5Br2N/c1-4(6,2-5)3-7/h2H2,1H3 |
InChI-Schlüssel |
DXHRQZSQIGGFEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)(C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylthieno[3,2-c]pyridine-4-carboxylicacid](/img/structure/B13034864.png)
![Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13034870.png)
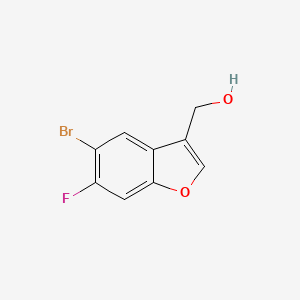
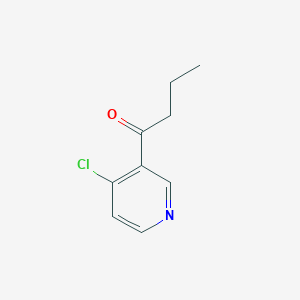
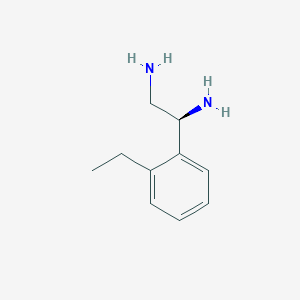
![7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13034918.png)

![(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13034928.png)
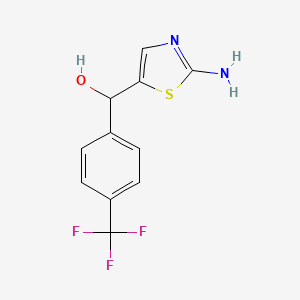
![N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13034939.png)

